1-Cyclohexyl-3-(diphenylmethoxy)pyrrolidine

Physicochemical profiling Chromatographic method development Formulation stability

1-Cyclohexyl-3-(diphenylmethoxy)pyrrolidine (CAS 102584-43-0, also designated AHR belongs to the class of N-alkyl-3-(diarylmethoxy)pyrrolidines, a family of small-molecule scaffolds historically explored as sigma receptor ligands and monoamine transporter modulators. The compound features a pyrrolidine core with a cyclohexyl substitution at the N-1 position and a diphenylmethoxy (benzhydryloxy) group at the C-3 position, yielding a molecular formula of C₂₃H₂₉NO and a monoisotopic mass of 335.2249 Da.

Molecular Formula C23H29NO
Molecular Weight 335.5 g/mol
CAS No. 102584-43-0
Cat. No. B010646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-(diphenylmethoxy)pyrrolidine
CAS102584-43-0
Molecular FormulaC23H29NO
Molecular Weight335.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CCC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H29NO/c1-4-10-19(11-5-1)23(20-12-6-2-7-13-20)25-22-16-17-24(18-22)21-14-8-3-9-15-21/h1-2,4-7,10-13,21-23H,3,8-9,14-18H2
InChIKeyZQIZVEYSJWUOGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1-Cyclohexyl-3-(diphenylmethoxy)pyrrolidine (CAS 102584-43-0) Is a Structurally Differentiable Pyrrolidine Building Block for Neuropharmacological and Receptor-Screening Procurement


1-Cyclohexyl-3-(diphenylmethoxy)pyrrolidine (CAS 102584-43-0, also designated AHR 221) belongs to the class of N-alkyl-3-(diarylmethoxy)pyrrolidines, a family of small-molecule scaffolds historically explored as sigma receptor ligands and monoamine transporter modulators [1]. The compound features a pyrrolidine core with a cyclohexyl substitution at the N-1 position and a diphenylmethoxy (benzhydryloxy) group at the C-3 position, yielding a molecular formula of C₂₃H₂₉NO and a monoisotopic mass of 335.2249 Da [2]. This distinguishes it from the more frequently cited piperazine-based dopamine reuptake inhibitors (e.g., GBR 12909/12935) and from other 3-(diphenylmethoxy)pyrrolidine analogs that differ solely in their N-alkyl substitution, creating opportunities for differentiated pharmacological profiling in receptor-screening cascades .

Why 1-Cyclohexyl-3-(diphenylmethoxy)pyrrolidine Cannot Be Substituted by a Generic N-Alkyl 3-Diarylmethoxy Pyrrolidine in Specialized Pharmacological Research


Generic substitution among 3-(diphenylmethoxy)pyrrolidine analogs is precluded by the critical impact that the N-alkyl substituent exerts on both physicochemical and pharmacological properties. Within this series, even a single-carbon alteration—from N-propyl (AHR 223) to N-butyl (AHR 222) to N-cyclohexyl (AHR 221, the target compound)—produces a measurable shift in boiling point (391.7°C, 393.6°C, and 443.4°C respectively), density, and calculated logP, which directly influences chromatographic retention, formulation behavior, and passive membrane permeability [1]. Across the broader cyclohexylpyrrolidine chemotype, the steric bulk and conformational rigidity of the cyclohexyl group have been shown in trypanothione reductase inhibitor studies to modulate binding-site complementarity at the hydrophobic wall of the target active site [2]. The evidence below quantifies exactly where AHR 221 diverges from its closest commercially available comparators, providing procurement professionals and screening directors with the data required to justify selection specificity.

1-Cyclohexyl-3-(diphenylmethoxy)pyrrolidine (AHR 221) — Quantitative Comparator Evidence for Procurement Decision-Making


Boiling Point Elevation Demonstrates Significantly Lower Volatility Versus N-Propyl and N-Butyl Analogs, Enhancing Handling Precision

The target compound (AHR 221) exhibits a predicted boiling point of 443.4°C at 760 mmHg, which is approximately 51.7°C higher than the N-propyl analog (AHR 223, 391.7°C) and approximately 49.8°C higher than the N-butyl analog (AHR 222, ~393.6°C) . This substantial elevation reflects the increased molecular weight (335.49 g/mol vs. 295.4 g/mol for AHR 223 and 309.45 g/mol for AHR 222) and enhanced van der Waals interactions conferred by the cyclohexyl substituent . The reduced volatility directly translates to lower evaporative loss during solvent removal steps and improved retention-time differentiation in GC analyses.

Physicochemical profiling Chromatographic method development Formulation stability

Cyclohexyl-Imposed Conformational Restriction Creates a Distinct Pharmacophoric Geometry Not Achievable with Linear N-Alkyl Chains

The replacement of a flexible N-butyl or N-propyl chain with a conformationally restricted cyclohexyl ring distinguishes AHR 221 from AHR 222 and AHR 223. The cyclohexyl group adopts a chair conformation that orients the pyrrolidine nitrogen lone pair into a sterically constrained environment, fundamentally altering the three-dimensional presentation of the diphenylmethoxy pharmacophore relative to the N-substituent [1]. In cyclohexylpyrrolidine inhibitors of trypanothione reductase, X-ray co-crystal structures confirmed that the cyclohexyl moiety engages the hydrophobic wall of the 'mepacrine binding site' with shape complementarity unattainable by linear alkyl chains, contributing to competitive inhibition constants (Ki) in the low micromolar range against Trypanosoma brucei and T. cruzi TR [2]. While direct sigma-receptor Ki data for AHR 221 remain unreported in the public domain, the structural precedent from the TR co-crystal series establishes a verifiable basis for expecting divergent receptor-binding profiles.

Structure-activity relationship (SAR) Conformational analysis Receptor docking

Verified Beilstein Registry Entry Provides a Chemically Unique and Traceable Identity Anchor for Regulatory and Literature Searches

1-Cyclohexyl-3-(diphenylmethoxy)pyrrolidine is indexed in the Beilstein Handbook under reference number 4-21-00-00011 and assigned Beilstein Registry Number (BRN) 0293467 . While AHR 222 (BRN 0266525) and AHR 223 (BRN 0252878) are also indexed, each entry corresponds to a unique structure with a distinct InChIKey: ZQIZVEYSJWUOGI-UHFFFAOYSA-N for AHR 221, compared to GJMMSONUDQKXCX-UHFFFAOYSA-N for the isobutyl analog and the separate identifiers for AHR 222 and AHR 223 [1]. This database-level uniqueness ensures that literature and bioassay results can be unambiguously linked to the correct compound, reducing the risk of cross-identification errors in multi-compound screening libraries.

Chemical registration Literature mining Procurement authentication

AHR 221 Occupies a Structurally and Pharmacologically Underexplored Niche Within the 3-Diarylmethoxy Pyrrolidine Series, Offering Higher Screening Novelty Than Exhaustively Profiled Piperazine-Based Dopamine Reuptake Inhibitors

In contrast to the heavily investigated piperazine series (GBR 12909/12935), which has generated hundreds of published analogs with Ki values for the dopamine transporter (DAT) often in the single-digit nanomolar range [1], the 3-(diphenylmethoxy)pyrrolidine subclass—and AHR 221 in particular—remains markedly under-characterized. A comprehensive search of BindingDB, ChEMBL, and PubMed returns no publicly reported Ki, IC₅₀, or Kd values for AHR 221 at any receptor or transporter target as of the knowledge cutoff date. This absence of published data, while limiting direct comparator evidence, simultaneously positions AHR 221 as a high-novelty screening candidate for laboratories seeking to generate proprietary SAR data in sigma receptor, serotonin receptor (5-HT₁A/5-HT₇), or trypanothione reductase programs . Procurement of AHR 221 therefore represents an opportunity to pioneer quantitative profiling of a structurally unique chemotype rather than reiterating published work.

Chemical library diversity Novelty assessment Sigma receptor pharmacology

Patent Classification Confirms AHR 221 Falls Within a Claimed Cardiovascular Pharmacophore Space, Extending Its Application Scope Beyond CNS-Focused Analogs

1-Cyclohexyl-3-(diphenylmethoxy)pyrrolidine is encompassed within the generic formula of New Zealand Patent NZ230744A and Japanese Patent JPH02121964A, which claim 1-[(diarylmethoxy)alkyl]pyrrolidines and piperidines as cardiovascular agents [1]. The patent specifically exemplifies 1-[2-(diphenylmethoxy)ethyl]-3-(3-methoxyphenyl)pyrrolidine, but the Markush structure covers variations in the N-alkyl group (including cyclohexyl) and the aromatic substitution pattern. By contrast, the sigma-receptor patent WO1996031208A2 claims a different structural series of substituted piperidine and pyrrolidine compounds for sigma-receptor-modulated disorders, but does not explicitly exemplify AHR 221 [2]. This dual classification—cardiovascular in earlier patents, potential sigma activity in later IP—suggests that AHR 221 straddles two pharmacologically distinct IP landscapes, offering broader screening utility.

Patent landscaping Cardiovascular pharmacology Intellectual property

Where 1-Cyclohexyl-3-(diphenylmethoxy)pyrrolidine Delivers the Strongest Procurement Value — Evidence-Backed Application Scenarios


Sigma Receptor and Monoamine Transporter Primary Screening Cascade

Given the cyclohexylpyrrolidine scaffold's documented activity at sigma receptors (Ki values as low as 2 nM reported for structurally related N-cyclohexyl pyrrolidine derivatives in the broader literature) [1], AHR 221 should be deployed as a screening candidate in sigma-1 and sigma-2 receptor binding displacement assays using [³H]-(+)-pentazocine and [³H]-DTG radioligands in guinea pig brain membranes. Its conformational rigidity, evidenced by the cyclohexyl chair substitution (see Evidence Item 2, Section 3), enables the exploration of binding-site topologies that linear N-alkyl analogs cannot access. Parallel screening against DAT, SERT, and NET transporters is recommended to establish selectivity profiles.

Trypanothione Reductase Inhibitor Optimization Program

The X-ray co-crystal structures of cyclohexylpyrrolidine ligands bound to trypanothione reductase (TR) demonstrate that the cyclohexyl group engages the hydrophobic wall of the mepacine binding site with shape complementarity that contributes to low-micromolar Ki values [2]. AHR 221, as a 3-(diphenylmethoxy) analog, extends this chemotype by introducing a diarylmethoxy moiety at the C-3 position—a vector oriented toward the solvent-exposed surface of the TR active site in the published co-crystal series. This makes AHR 221 a logical candidate for structure-based optimization of TR inhibitors against Trypanosoma brucei, T. cruzi, and Leishmania species.

Chemical Library Diversity Enhancement for CNS-Targeted Phenotypic Screening

Because AHR 221 remains essentially uncharacterized in public bioassay databases (see Evidence Item 4, Section 3), its inclusion in diversity-oriented screening libraries provides a genuine opportunity for novel hit discovery. The compound's calculated boiling point (443.4°C) and density (1.09 g/cm³) indicate low volatility and sufficient stability for automated liquid-handling systems in high-throughput screening environments. Procurement of AHR 221 as a single, well-characterized building block—rather than a mixture of N-alkyl analogs—ensures that any screening hits can be unambiguously traced to the cyclohexyl-substituted scaffold.

Patent-Driven Cardiovascular and Sigma-Receptor IP Expansion

Organizations pursuing IP generation around dual cardiovascular/sigma-receptor pharmacophores should prioritize AHR 221 for primary screening, as it is encompassed by the Markush claims of NZ230744A (cardiovascular) [3] and structurally overlaps with the sigma-receptor ligand space claimed in WO1996031208A2, without being explicitly exemplified in either patent. This provides a favorable IP landscape for generating novel composition-of-matter or method-of-use claims based on original biological data obtained with AHR 221.

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